1-(((4-Chlorophenoxy)carbonyl)oxy)ethyl isobutyrate
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Description
1-(((4-Chlorophenoxy)carbonyl)oxy)ethyl isobutyrate is a useful research compound. Its molecular formula is C13H15ClO5 and its molecular weight is 286.71. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Polymerization Applications
A study by Abuelroos et al. (2020) reported the synthesis of novel oxy ring-trisubstituted isobutyl phenylcyanoacrylates through the Knoevenagel condensation of ring-substituted benzaldehydes and isobutyl cyanoacetate. These compounds, including variations with chlorophenoxy substitutions, were copolymerized with styrene, suggesting their potential in developing new polymer materials [Abuelroos et al., 2020].
Catalysis and Carbonylation Reactions
Seayad et al. (1999) explored the carbonylation of 1-(4-isobutylphenyl)ethanol using a homogeneous catalyst system, achieving high ibuprofen selectivity. Although not directly related to "1-(((4-Chlorophenoxy)carbonyl)oxy)ethyl isobutyrate," this research demonstrates the relevance of carbonylation reactions in synthesizing valuable chemical products [Seayad et al., 1999].
Biological Activity: Peroxisomal Beta-Oxidation
A study on ethyl 2{5(4-chlorophenyl)pentyl}oxiran-2-carboxylate (POCA), a compound structurally related to "this compound," revealed its hypoglycemic properties and ability to induce peroxisomal beta-oxidation in rat liver, a process vital for breaking down fatty acids [Bone et al., 1982].
Environmental and Analytical Applications
Kiss et al. (2022) investigated the electropolymerization of phenylphenols for sensing applications in organic media. Their findings emphasize the potential of chlorophenoxy-related compounds in creating sensitive materials for detecting organic pollutants [Kiss et al., 2022].
Properties
IUPAC Name |
1-(4-chlorophenoxy)carbonyloxyethyl 2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO5/c1-8(2)12(15)17-9(3)18-13(16)19-11-6-4-10(14)5-7-11/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHOSCHERXEKED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC(C)OC(=O)OC1=CC=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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